2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a methyl group, and an ethanamine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 2-methoxy-4-methylphenol with N,N-dimethylethanamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reactants and catalysts. The process is optimized for yield and purity, often involving multiple steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the ethanamine moiety.
N,N-dimethylethanamine: Contains the ethanamine moiety but lacks the aromatic ring and substituents.
Uniqueness
2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10-5-6-11(12(9-10)14-4)15-8-7-13(2)3;3-1(4)2(5)6/h5-6,9H,7-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQJCZONGQWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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